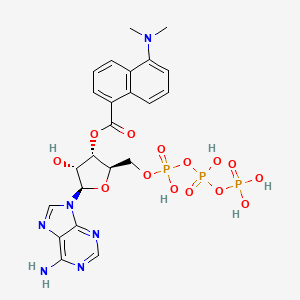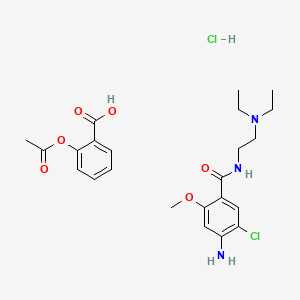
Migravess
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Migravess is a combination medication used for the symptomatic treatment of acute migraine. It is an effervescent tablet that contains aspirin (325 mg) and metoclopramide (5 mg) . Aspirin is a well-known nonsteroidal anti-inflammatory drug (NSAID) that helps alleviate pain and inflammation, while metoclopramide is an antiemetic that helps relieve nausea and vomiting associated with migraines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Migravess is prepared by combining aspirin and metoclopramide in an effervescent tablet form. The synthesis of aspirin involves the esterification of salicylic acid with acetic anhydride, while metoclopramide is synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with various reagents .
Industrial Production Methods
In industrial production, the active ingredients (aspirin and metoclopramide) are mixed with excipients and compressed into effervescent tablets. The tablets are then packaged and distributed for medical use .
Analyse Chemischer Reaktionen
Types of Reactions
Migravess undergoes various chemical reactions, including:
Hydrolysis: Aspirin can hydrolyze to salicylic acid and acetic acid in the presence of water.
Oxidation: Aspirin can undergo oxidation to form quinone derivatives.
Substitution: Metoclopramide can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Quinone derivatives.
Substitution: Various substituted metoclopramide derivatives.
Wissenschaftliche Forschungsanwendungen
Migravess has several scientific research applications, including:
Chemistry: Studying the chemical stability and reactivity of aspirin and metoclopramide.
Biology: Investigating the pharmacokinetics and pharmacodynamics of the combination medication.
Medicine: Evaluating the efficacy and safety of this compound in treating acute migraine.
Industry: Developing improved formulations and delivery methods for the medication.
Wirkmechanismus
Migravess exerts its effects through the combined actions of aspirin and metoclopramide. Aspirin inhibits the enzyme cyclooxygenase, reducing the production of prostaglandins that cause pain and inflammation. Metoclopramide acts as a dopamine receptor antagonist, blocking the action of dopamine in the chemoreceptor trigger zone and reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Migravess can be compared with other combination medications used for migraine treatment, such as Paramax, which contains paracetamol and metoclopramide. While both medications contain metoclopramide to address nausea and vomiting, this compound uses aspirin for pain relief, whereas Paramax uses paracetamol . This difference in analgesic components can influence the choice of medication based on patient-specific factors and preferences .
Similar Compounds
Paramax: Contains paracetamol and metoclopramide.
Excedrin Migraine: Contains aspirin, acetaminophen, and caffeine.
Midrin: Contains isometheptene, dichloralphenazone, and acetaminophen.
Eigenschaften
CAS-Nummer |
75334-04-2 |
|---|---|
Molekularformel |
C23H31Cl2N3O6 |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
2-acetyloxybenzoic acid;4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C14H22ClN3O2.C9H8O4.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h8-9H,4-7,16H2,1-3H3,(H,17,19);2-5H,1H3,(H,11,12);1H |
InChI-Schlüssel |
STXBRGVUPSJIHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.CC(=O)OC1=CC=CC=C1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


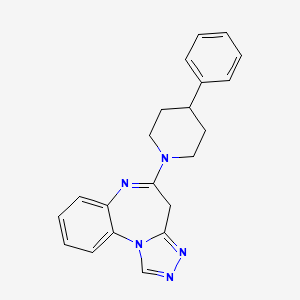

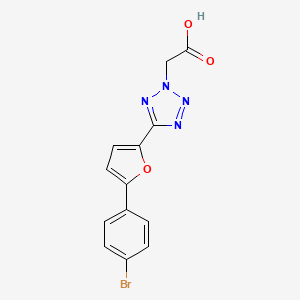

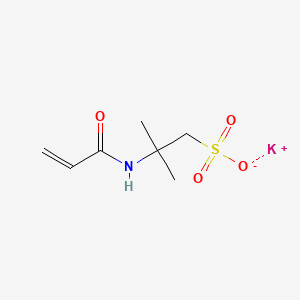

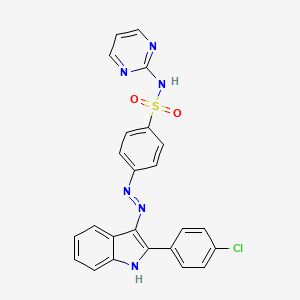
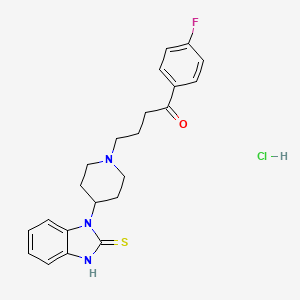
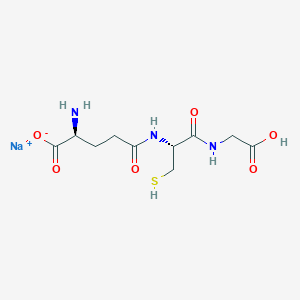
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)



